molecular formula C15H15NO2 B5681648 N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-furamide

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-furamide

Cat. No. B5681648
M. Wt: 241.28 g/mol
InChI Key: QRTHWIJOLPBNKX-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-furamide is a chemical compound involving a naphthalene group and a furamide group. The research available primarily focuses on the synthesis, molecular structure, and various properties of related naphthalene and furamide derivatives.

Synthesis Analysis

  • Synthesis of related naphthalene diimides involves bromination and condensation reactions (Röger & Würthner, 2007).
  • Synthesis of naphthalene and furan derivatives has been conducted through coupling reactions and treated with various chemicals to achieve the desired compounds (Aleksandrov et al., 2017).

Molecular Structure Analysis

  • The structure of related naphthalene compounds has been analyzed using techniques like X-ray crystallography (Younes et al., 2020).
  • Quantum chemical calculations have been utilized for understanding the molecular structure of naphthalene-furan derivatives (Aleksandrov et al., 2018).

Chemical Reactions and Properties

  • Naphthalene derivatives exhibit various chemical reactions, including nucleophilic substitutions and redox reactions (Polander et al., 2012).
  • The reactivity of these compounds is influenced by their molecular structure and the presence of substituent groups (Özer et al., 2009).

Physical Properties Analysis

  • Physical properties such as solubility, crystallinity, and thermal stability are significant for naphthalene-based polyamides (Gutch et al., 2003).
  • Aromatic polyamides derived from naphthalene have been studied for their high-performance properties (Yang & Chen, 1992).

Chemical Properties Analysis

  • Chemical properties, including acidity and reactivity of naphthalene diimide derivatives, have been a subject of interest (Doria et al., 2009).
  • The electronic nature and number of core substituents significantly affect the chemical properties of these compounds (Röger & Würthner, 2007).

properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h3-4,6,8-10H,1-2,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTHWIJOLPBNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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